

Concentration-Dependent Effects of BAPTA-AM

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Compound Focus: Bapta-AM

CAS No.: 126150-97-8

Cat. No.: S520437

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The table below summarizes effective concentrations and key effects of **BAPTA-AM** from various experimental models.

Experimental System	Effective Concentration	Key Observed Effect	Context / Notes	Reference
Mouse behavioral models	0-10 mg/kg (in vivo)	5 mg/kg reduced ethanol consumption; 10 mg/kg modulated locomotor effects	Dose-dependent reduction in ethanol intake without affecting water/sweetened water intake.	[1]
Canine ventricular myocytes	5 μ M	Action Potential Duration (APD) lengthening; Inhibition of rapid delayed rectifier K ⁺ current (IKr)	IKr inhibition is a direct, Ca ²⁺ -independent off-target effect. Effect suppressed by L-type Ca ²⁺ channel blocker nisoldipine.	[2]
HEK 293 cells (in vitro channel blocking)	~1.3 μ M (IC ₅₀)	Open channel block of hERG, hKv1.3, and hKv1.5 channels	Measured IC ₅₀ values: hERG (1.3 μ M), hKv1.3 (1.45 μ M), hKv1.5 (1.23 μ M).	[3]

Experimental System	Effective Concentration	Key Observed Effect	Context / Notes	Reference
Ovarian tissue cryopreservation	Not specified	Improved tissue viability & reduced oxidative stress	Positive effects seen in both slow-freezing and vitrification methods.	[4]
CAR-T cell exhaustion model	Not effective	Did not prevent T-cell exhaustion	The SOCE inhibitor BTP-2 was effective, suggesting BAPTA-AM is not suitable for this specific long-term signaling pathway modulation.	[5]

Experimental Protocol: Intracellular Calcium Chelation

For researchers looking to employ **BAPTA-AM**, here is a generalized protocol based on common methodologies [6] [7] [3]:

- **Preparation of BAPTA-AM Stock Solution**

- Dissolve **BAPTA-AM** in high-quality, **anhydrous DMSO** to create a concentrated stock solution (e.g., 10-50 mM).
- To aid solubility and prevent precipitation, the stock solution can include a dispersing agent like **0.5-1% Pluronic F-127**.
- Aliquot and store the stock solution at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles.

- **Loading into Cells**

- Dilute the stock solution into your cell culture medium or experimental buffer to achieve the desired working concentration. Typical working concentrations for calcium chelation range from **1 to 20 µM**.
- **Critical Note:** Working solutions should be prepared immediately before use. The culture medium should ideally be **serum-free** during loading, as serum contains esterases that can hydrolyze the AM ester extracellularly.
- Incubate cells with the **BAPTA-AM** working solution for **20-60 minutes at 37°C**.

- **Washing and Hydrolysis**

- After incubation, thoroughly wash the cells with fresh, **BAPTA-AM**-free buffer to remove extracellular dye and DMSO.
- Allow an additional **15-30 minutes** in fresh buffer for complete intracellular hydrolysis of the AM esters by cytoplasmic esterases, converting **BAPTA-AM** into active, membrane-impermeant BAPTA.

Troubleshooting Common Issues

- **Problem: No observed effect or weak calcium chelation.**

- **Solution:** Verify stock solution preparation and storage. Ensure the use of anhydrous DMSO and fresh aliquots. Increase the loading concentration or incubation time within a reasonable range (e.g., 5-20 μM , 30-60 min). Confirm the absence of serum in the loading medium [7].

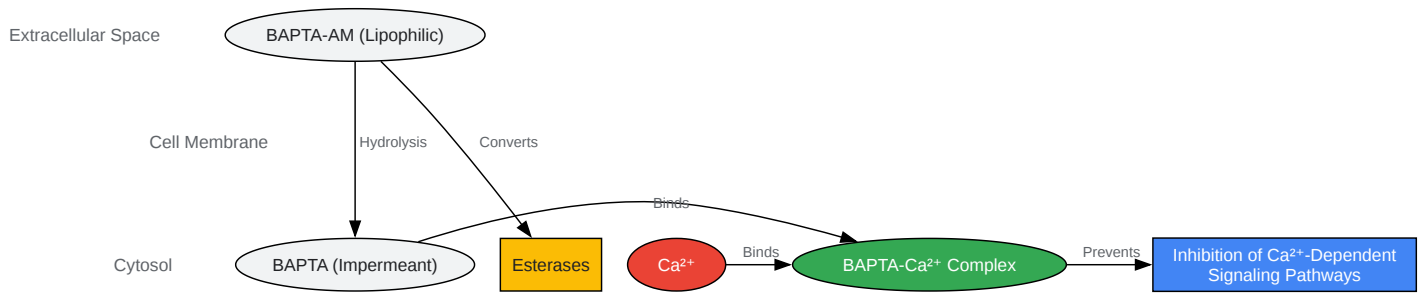
- **Problem: High cell toxicity or abnormal morphology.**

- **Solution:** Reduce the concentration of **BAPTA-AM** or the incubation time. Titrate Pluronic F-127 concentration, as high levels can be toxic. Ensure the final DMSO concentration is low (typically <0.1%). Note that **BAPTA-AM** can induce delayed necrosis in some cell types at higher concentrations [3].

- **Problem: Unexpected electrophysiological effects (e.g., APD prolongation).**

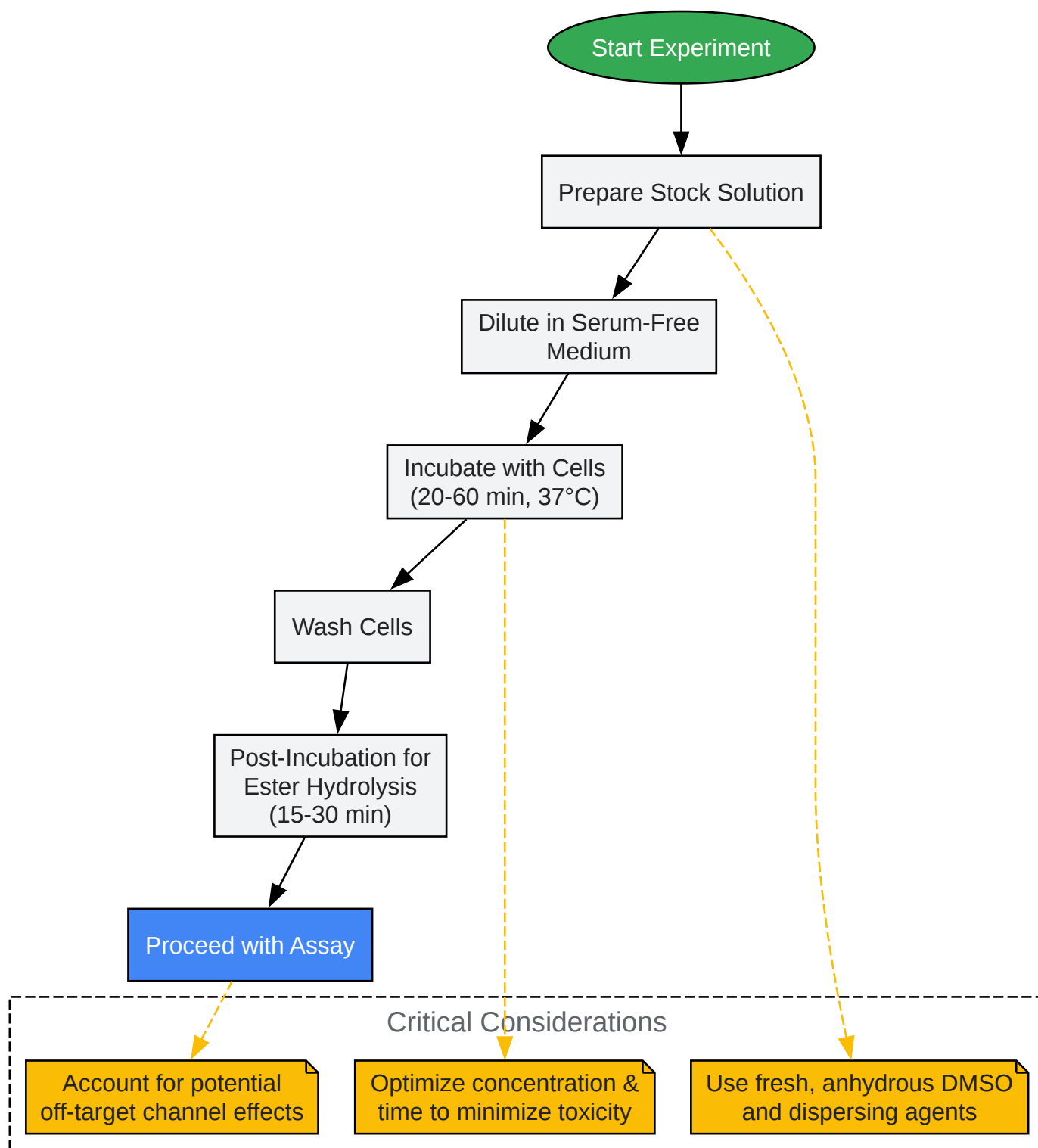
- **Solution:** Be aware that **BAPTA-AM** can directly inhibit potassium channels (like IKr) independent of its calcium chelation effect [2]. Consider using an alternative calcium chelator or a different approach to manipulate calcium if studying electrically excitable cells. Always include proper controls to distinguish Ca^{2+} -dependent effects from off-target actions.

Key Mechanisms and Workflows



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*Diagram 1: Mechanism of intracellular calcium chelation by **BAPTA-AM**. The lipophilic **BAPTA-AM** diffuses across the cell membrane and is hydrolyzed by cytoplasmic esterases into BAPTA, which binds free Ca²⁺ and inhibits downstream signaling.*



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Diagram 2: Recommended experimental workflow for loading **BAPTA-AM** into cells. The process highlights critical steps for successful intracellular chelation and key considerations for experimental design.

Key Takeaways for Researchers

- **Context is Critical:** The effective and safe concentration of **BAPTA-AM** varies significantly. You must empirically determine the optimal dose for your specific cell type and assay.
- **Mind the Off-Targets:** **BAPTA-AM** is not a perfectly selective tool. It can directly block potassium channels (e.g., IKr) and its effects may differ from other calcium modulators like BTP-2, which targets Store-Operated Calcium Entry (SOCE) [2] [5].
- **Proper Handling is Non-Negotiable:** The stability and efficacy of **BAPTA-AM** depend heavily on correct preparation. Using fresh, anhydrous DMSO and serum-free loading conditions is essential for reproducible results [7].

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